(4-Amino-3,5-dibromophenyl)acetic acid
Overview
Description
(4-Amino-3,5-dibromophenyl)acetic acid, also known as 4-Amino-3,5-dibromobenzoic acid or 4-Amino-3,5-dibromobenzoate, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is formed by the addition of a bromine atom to each of the phenyl groups of benzoic acid. It is a white solid with a melting point of 125-126°C and a molecular weight of 350.66 g/mol.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds : This chemical is utilized in the synthesis of novel compounds. For instance, it has been used in the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, indicating its reactivity and utility in creating new chemical entities (Putis, Shuvalova, & Ostrovskii, 2008).
- Radiosynthesis Applications : In the field of radiopharmacy, derivatives of this compound have been radiobrominated for use in receptor targeting, demonstrating its potential in medical imaging and diagnostics (Terrière, Hermanne, Sonck, Leysen, & Mertens, 1997).
Physical and Chemical Properties
- Structural Analysis : Research has been conducted to analyze the molecular structure and bonding features of related compounds, which aids in understanding their chemical behavior (Bell & Dhas, 2019).
- Application in Corrosion Inhibition : Derivatives of this compound have been studied for their use in corrosion control of metals, highlighting its potential application in industrial processes (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Biochemical Applications
- Use in Drug Synthesis : This compound has been used in the synthesis of drugs and prodrugs, demonstrating its applicability in pharmaceutical research (Jilani, Shomaf, & Alzoubi, 2013).
- Chemical Sensing and Biological Activity : Studies have also explored its use in the development of chemosensors for ion recognition, indicating its potential in analytical chemistry and biochemistry (Esteves, Raposo, & Costa, 2016).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (4-Amino-3,5-dibromophenyl)acetic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its biological targets.
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and mode of action.
Properties
IUPAC Name |
2-(4-amino-3,5-dibromophenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYIWMWVYLKCAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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